molecular formula C12H11BrN2OS B4763145 N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide

N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B4763145
M. Wt: 311.20 g/mol
InChI Key: LADPQCPXCKEOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPTC belongs to the class of compounds known as positive allosteric modulators (PAMs) that bind to the allosteric site of the GABAB receptor, a G protein-coupled receptor that regulates neurotransmitter release in the central nervous system.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide binds to the allosteric site of the GABAB receptor, which is located outside the receptor's active site. This binding causes a conformational change in the receptor, leading to an increase in the receptor's affinity for GABA. As a result, the release of GABA is enhanced, leading to an overall increase in inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects, including an increase in GABA release, enhanced synaptic plasticity, and a reduction in neuronal excitability. These effects have been linked to the potential therapeutic applications of N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide in the treatment of neurological disorders, such as anxiety, depression, and epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments include its specificity for the GABAB receptor, its ability to enhance the receptor's activity, and its potential therapeutic applications. However, limitations of using N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide may focus on its potential therapeutic applications in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies may be conducted to understand the long-term effects of N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide on the central nervous system and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and epilepsy. Studies have shown that N-(5-bromo-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide acts as a PAM for the GABAB receptor, enhancing the receptor's activity and subsequently increasing the release of neurotransmitters, such as GABA, in the central nervous system.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-7-8(2)17-6-10(7)12(16)15-11-4-3-9(13)5-14-11/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPQCPXCKEOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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